O-[(pyrazin-2-yl)methyl]hydroxylamine
Description
O-[(Pyrazin-2-yl)methyl]hydroxylamine is a hydroxylamine derivative featuring a pyrazine ring substituted at the oxygen atom via a methyl linker. The pyrazine moiety (C₄H₄N₂) is a nitrogen-rich heterocycle known for its electron-deficient aromatic system, which imparts distinct electronic and steric properties to the compound.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
O-(pyrazin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7N3O/c6-9-4-5-3-7-1-2-8-5/h1-3H,4,6H2 |
InChI Key |
ODUFBQRTWWKSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
O-[(pyrazin-2-yl)methyl]hydroxylamine can be synthesized through the reaction of pyrazine-2-carbaldehyde with hydroxylamine. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the hydroxylamine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
O-[(pyrazin-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives depending on the reagents used.
Scientific Research Applications
O-[(pyrazin-2-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of O-[(pyrazin-2-yl)methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition or modification of enzyme activity. The pyrazin-2-ylmethyl group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hydroxylamine Derivatives
Key Analysis:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs):
- The 2-fluorophenyl () and 2,4-dichlorophenyl () groups enhance stability by reducing electron density at the hydroxylamine oxygen, mitigating oxidative degradation .
- Pyrazine (in the target compound) is inherently electron-deficient due to its two nitrogen atoms, which may further increase the electrophilicity of the hydroxylamine group, favoring nucleophilic reactions compared to phenyl analogs.
- Heterocyclic Substituents:
- Pyrazine’s planar structure (target compound) could facilitate π-π stacking interactions in coordination complexes or supramolecular assemblies.
Physicochemical Properties
- Molecular Weight and Solubility:
- The target compound’s lower molar mass (141.13 g/mol) compared to ’s pyridinyl-pyrazole analog (190.20 g/mol) suggests improved solubility in polar solvents, advantageous for solution-phase synthesis.
- Storage Stability:
- Hydrochloride salts () exhibit enhanced stability at room temperature, while free hydroxylamines (e.g., ) often require refrigeration (2–8°C) to prevent decomposition . The target compound, if synthesized as a free base, may similarly necessitate cold storage.
Applications
- Pharmaceutical Intermediates: Fluorophenyl and dichlorophenyl analogs are used in drug discovery for oxime ligation or nitroso formation .
- Catalysis: Pyridinyl-pyrazole derivatives () act as ligands in transition-metal catalysis due to their chelating ability . The pyrazine analog may serve a similar role, with enhanced electron-deficient character favoring electron-poor metal centers.
- Agrochemicals: Dichlorophenyl derivatives’ lipophilicity () makes them candidates for herbicide or fungicide precursors .
Biological Activity
O-[(pyrazin-2-yl)methyl]hydroxylamine is a derivative of hydroxylamine featuring a pyrazine moiety, which has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazine derivatives with hydroxylamine hydrochloride under acidic or basic conditions. The resulting compound can undergo further modifications to enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the pyrazine structure exhibit significant antimicrobial properties. For example, studies have demonstrated that pyrazine derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase and dihydrofolate reductase (DHFR), leading to cell death. Table 1 summarizes the antimicrobial activity of related pyrazine derivatives:
| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.22 | DNA gyrase inhibitor |
| 2 | E. coli | 0.25 | DHFR inhibitor |
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can suppress the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX inhibition are comparable to established anti-inflammatory drugs like celecoxib.
Table 2: Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing its ability to induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HCT-116.
Table 3: Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 1.9 |
| HCT-116 | 2.3 |
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of several pyrazine derivatives against multidrug-resistant pathogens, revealing that this compound exhibited superior antibacterial activity compared to traditional antibiotics.
- Anti-inflammatory Mechanism Investigation : Another study focused on the mechanism by which this compound inhibits COX enzymes, suggesting that it binds competitively at the active site, thereby reducing prostaglandin synthesis.
- Anticancer Research : In vitro experiments demonstrated that treatment with this compound led to a significant decrease in cell viability in cancer cell lines, indicating its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
